molecular formula C15H22Br2O8 B14461035 Tetraethyl 1,3-dibromopropane-1,1,3,3-tetracarboxylate CAS No. 67684-11-1

Tetraethyl 1,3-dibromopropane-1,1,3,3-tetracarboxylate

Cat. No.: B14461035
CAS No.: 67684-11-1
M. Wt: 490.14 g/mol
InChI Key: WWRJFRXAXDRVOF-UHFFFAOYSA-N
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Description

Tetraethyl 1,3-dibromopropane-1,1,3,3-tetracarboxylate is an organobromine compound with a complex structure. It is a derivative of 1,3-dibromopropane, which is known for its use in organic synthesis to form C3-bridged compounds. This compound is characterized by the presence of bromine atoms and ester groups, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl 1,3-dibromopropane-1,1,3,3-tetracarboxylate typically involves the free radical addition of allyl bromide and hydrogen bromide to form 1,3-dibromopropane . This intermediate is then subjected to esterification reactions with ethyl alcohol and carboxylic acid derivatives under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tetraethyl 1,3-dibromopropane-1,1,3,3-tetracarboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form cyclopropane derivatives.

    Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Nickel (I) salen catalysts are often used for the reduction of the compound.

    Ester Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester groups.

Major Products Formed

Scientific Research Applications

Tetraethyl 1,3-dibromopropane-1,1,3,3-tetracarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tetraethyl 1,3-dibromopropane-1,1,3,3-tetracarboxylate involves its ability to undergo substitution and reduction reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. The ester groups can be hydrolyzed to form carboxylic acids, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraethyl 1,3-dibromopropane-1,1,3,3-tetracarboxylate is unique due to its combination of bromine atoms and ester groups, which provide it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable reagent in various fields of research and industry.

Properties

CAS No.

67684-11-1

Molecular Formula

C15H22Br2O8

Molecular Weight

490.14 g/mol

IUPAC Name

tetraethyl 1,3-dibromopropane-1,1,3,3-tetracarboxylate

InChI

InChI=1S/C15H22Br2O8/c1-5-22-10(18)14(16,11(19)23-6-2)9-15(17,12(20)24-7-3)13(21)25-8-4/h5-9H2,1-4H3

InChI Key

WWRJFRXAXDRVOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C(=O)OCC)(C(=O)OCC)Br)(C(=O)OCC)Br

Origin of Product

United States

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